molecular formula C8H7IO3 B1337374 2-Hydroxy-5-iodo-3-methoxybenzaldehyde CAS No. 7359-14-0

2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Cat. No.: B1337374
CAS No.: 7359-14-0
M. Wt: 278.04 g/mol
InChI Key: KVQIQUILJIOMHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-5-iodo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQIQUILJIOMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427264
Record name 2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7359-14-0
Record name 2-Hydroxy-5-iodo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, also known as 5-Iodo-o-vanillin. As a trifunctional aromatic compound, it features an aldehyde, a phenolic hydroxyl, and an aryl iodide group, making it a highly versatile building block in modern organic synthesis. Its strategic importance lies in its capacity for sequential and orthogonal derivatization, rendering it a valuable precursor for the development of complex molecular architectures, particularly in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This document delves into its physicochemical characteristics, provides a validated synthetic protocol, explores its synthetic utility with a focus on cross-coupling reactions, and outlines essential safety and handling information for laboratory professionals.

Introduction and Strategic Significance

This compound is a halogenated derivative of ortho-vanillin (o-vanillin), a naturally occurring aromatic aldehyde.[1] The introduction of an iodine atom at the C5 position of the benzene ring dramatically enhances the synthetic potential of the parent scaffold. This modification introduces a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, which are cornerstone methodologies in contemporary drug discovery and materials science.

The molecule's value is derived from its three distinct functional groups, which can be addressed with high selectivity:

  • The Aldehyde: Serves as an electrophilic center for nucleophilic additions and a key participant in condensation reactions to form Schiff bases, olefins, and other critical functionalities.

  • The Phenolic Hydroxyl: A versatile nucleophile for O-alkylation and acylation, its acidity can be modulated, and it strongly influences the electronic properties of the aromatic ring as a powerful ortho, para-directing group.

  • The Aryl Iodide: Represents the most significant synthetic lever. The carbon-iodine bond is relatively weak, making it an ideal substrate for oxidative addition in catalytic cycles such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

This trifecta of reactivity allows researchers to employ 5-Iodo-o-vanillin as a central scaffold for building molecular libraries with three distinct points of diversity, accelerating the discovery of novel bioactive compounds and functional materials.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount for the effective use of any chemical intermediate. The key identifiers and properties of this compound are summarized below.

Compound Identification
PropertyValue
IUPAC Name This compound
Common Synonyms 5-Iodo-o-vanillin, 5-Iodo-2-vanillin[2]
CAS Number 7359-14-0[2]
Molecular Formula C₈H₇IO₃[2][3]
Molecular Weight 278.04 g/mol [2][3]
MDL Number MFCD00016594[2]
SMILES COC1=CC(=CC(=C1O)C=O)I[2]
Chemical Structure Chemical structure of this compound
Physical Properties

While specific, verified physical data for this compound is not widely published, the properties of its parent compound (o-vanillin) and its more common isomer (5-Iodovanillin) provide valuable context.

PropertyThis compoundo-Vanillin (Isomeric Precursor)5-Iodovanillin (Positional Isomer)
CAS Number 7359-14-0148-53-8[1][4]5438-36-8[3][5]
Appearance Data not availableYellow, fibrous solid[1]Light yellow crystalline powder[5][6]
Melting Point Data not available40-42 °C[1]180-185 °C[3][5]
Boiling Point Data not available265-266 °C[1]304 °C[5]
Predicted Spectroscopic Data

Based on its structure, the following spectroscopic signatures are anticipated:

  • ¹H NMR: Signals corresponding to the aldehydic proton (~9.8 ppm), two aromatic protons (as singlets or narrow doublets, ~7.0-7.5 ppm), the phenolic hydroxyl proton (variable, ~5-6 ppm), and the methoxy group protons (~3.9 ppm).

  • ¹³C NMR: Resonances for the aldehyde carbonyl (~195 ppm), aromatic carbons (including two quaternary carbons bonded to I and O, ~110-160 ppm), and the methoxy carbon (~56 ppm).

  • IR Spectroscopy: Characteristic absorption bands for the phenolic O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a strong aldehyde C=O stretch (~1650-1670 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical and efficient synthesis of this compound is through the direct electrophilic iodination of its readily available precursor, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin). The phenolic hydroxyl group is a strong activating and ortho, para-directing group, while the methoxy group is a weaker activator. The C5 position is para to the hydroxyl group and is therefore the most electronically enriched and sterically accessible site for electrophilic attack.

Synthetic Pathway o_vanillin 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) reagents Electrophilic Iodination (e.g., NIS) o_vanillin->reagents target This compound reagents->target

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a robust method using N-Iodosuccinimide (NIS), a mild and highly effective electrophilic iodinating agent that minimizes side reactions and is safer to handle than molecular iodine with an oxidant.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-3-methoxybenzaldehyde in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This step is crucial to control the exothermicity of the reaction and prevent potential side-product formation.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 equivalents) to the cooled solution portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of NIS drives the reaction to completion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.

  • Work-up & Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine/NIS), deionized water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule stems from the ability to selectively target its three functional groups.

Reactivity Hub center 2-Hydroxy-5-iodo- 3-methoxybenzaldehyde node_aldehyde Aldehyde Reactions center->node_aldehyde node_phenol Phenol Reactions center->node_phenol node_iodide Aryl Iodide (Cross-Coupling) center->node_iodide schiff Schiff Bases (R-NH2) node_aldehyde->schiff wittig Olefins (Wittig Rxn) node_aldehyde->wittig reduction Benzyl Alcohol (NaBH4) node_aldehyde->reduction alkylation Ethers (R-X, Base) node_phenol->alkylation acylation Esters (Acyl Chloride) node_phenol->acylation suzuki Biaryls (Suzuki) node_iodide->suzuki sonogashira Alkynes (Sonogashira) node_iodide->sonogashira heck Alkenes (Heck) node_iodide->heck buchwald Amines (Buchwald-Hartwig) node_iodide->buchwald

Caption: Key reaction classes for this compound.

Reactions at the Aldehyde Group

The aldehyde functionality is a reliable site for constructing carbon-carbon and carbon-nitrogen bonds.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are prevalent in coordination chemistry as ligands and serve as intermediates for reductive amination to form secondary amines.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) provides access to α,β-unsaturated systems, which are precursors for coumarins and other heterocyclic structures.[7]

  • Reduction/Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid with stronger oxidants.[7]

Reactions Leveraging the Aryl Iodide

The C-I bond is the gateway to the most powerful transformations in modern synthesis. These reactions are fundamental to drug development for rapidly elaborating molecular complexity.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, creating biaryl structures common in pharmaceuticals.

  • Sonogashira Coupling: Palladium/copper co-catalyzed reaction with terminal alkynes to form aryl alkynes, a key step in the synthesis of natural products and conjugated materials.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with primary or secondary amines.

The utility of such iodo-aromatic intermediates is exemplified by the use of the related 5-Iodovanillin in the synthesis of the platelet-activating factor antagonist L-659,989.[6]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant and a potential sensitizer.

GHS Hazard Information
Pictograms Exclamation mark pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]H335: May cause respiratory irritation.[2]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[3]

  • Protect from light to prevent degradation.[2]

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to research chemists. The orthogonal reactivity of its aldehyde, phenol, and aryl iodide functionalities provides a robust platform for the efficient construction of complex molecules. Its utility in modern cross-coupling chemistry, in particular, positions it as a key building block for generating diverse chemical libraries for drug discovery and for synthesizing advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • ChemBK. (2024). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

  • SciSpace. (2010). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]

  • NIST. (n.d.). Infrared Spectrum of Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin. Retrieved from [Link]

  • ResearchGate. (2009). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Retrieved from [Link]

  • Google Patents. (1979). US4163759A - Process for preparing aromatic hydroxyaldehydes.
  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Iodination of o-Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Iodinated Vanillin Derivatives

Vanillin, a widely available and renewable feedstock, serves as a valuable starting material in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] The introduction of an iodine atom onto the vanillin scaffold, specifically at the 5-position, dramatically enhances its synthetic utility. This modification opens avenues for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.[1][2] These structures are of significant interest in drug discovery and materials science. This guide provides a comprehensive protocol for the efficient and regioselective iodination of o-vanillin, focusing on a green chemistry approach that prioritizes the use of safer reagents and solvents.

Mechanistic Insights: Electrophilic Aromatic Substitution

The iodination of o-vanillin proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The aromatic ring of o-vanillin is electron-rich due to the presence of two activating groups: a hydroxyl (-OH) and a methoxy (-OCH₃) group.[3] Both are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[3] In the case of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), the position para to the strongly activating hydroxyl group is occupied by the methoxy group. The positions ortho to the hydroxyl group are C1 and C3, and the positions ortho and para to the methoxy group are C2 and C4. Steric hindrance from the adjacent aldehyde and methoxy groups makes the C1 and C3 positions less accessible. The C5 position is electronically activated by both the hydroxyl and methoxy groups and is sterically accessible, making it the most favorable site for electrophilic attack.

The reaction requires an electrophilic iodine species. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by using an oxidizing agent.[5] In the featured protocol, potassium iodide (KI) is oxidized in situ to generate the electrophilic iodine species.[1][2]

Experimental Protocol: A Green Chemistry Approach

This protocol has been adapted from established literature procedures that emphasize green chemistry principles by utilizing water as a solvent and employing safer reagents.[1][2]

Materials and Reagents
Reagent/Material Grade Supplier Notes
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)ReagentMajor Chemical Supplier
Potassium Iodide (KI)ACS ReagentMajor Chemical Supplier
Oxone® (Potassium peroxymonosulfate)ReagentMajor Chemical Supplier
Sodium bisulfite (NaHSO₃)ACS ReagentMajor Chemical SupplierFor quenching
Deionized (DI) Water
EthanolReagentMajor Chemical SupplierFor recrystallization
25 mL Round Bottom Flask
Reflux Condenser
Magnetic Stir Plate and Stir Bar
Heating Mantle or Water Bath
Büchner Funnel and Filter Flask
Filter Paper
Beakers and Graduated Cylinders
Experimental Workflow Diagram

G reagents 1. Combine o-Vanillin and KI in DI Water oxone 2. Prepare Oxone® Solution addition 3. Add Oxone® Solution Dropwise reagents->addition reflux 4. Reflux the Reaction Mixture addition->reflux quench 5. Quench with Sodium Bisulfite reflux->quench filtration 6. Isolate Crude Product via Vacuum Filtration quench->filtration recrystallization 7. Recrystallize from Ethanol/Water filtration->recrystallization drying 8. Dry the Purified Product recrystallization->drying G cluster_0 Electrophilic Aromatic Substitution o-Vanillin o-Vanillin Sigma-Complex Arenium Ion Intermediate o-Vanillin->Sigma-Complex Attack of π-electrons on I⁺ 5-Iodo-o-vanillin 5-Iodo-o-vanillin Sigma-Complex->5-Iodo-o-vanillin Deprotonation H+ H⁺ I+ I⁺ (Electrophile)

Caption: Mechanism of electrophilic iodination of o-vanillin.

Conclusion

This application note provides a detailed and reliable protocol for the iodination of o-vanillin. By following the outlined procedures, researchers can efficiently synthesize 5-iodo-o-vanillin, a versatile intermediate for further chemical transformations. The emphasis on a green chemistry approach makes this protocol both effective and environmentally conscious. The provided characterization data and safety information will aid in the successful and safe execution of this important synthetic transformation.

References

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis. (2019, May 29). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - ResearchGate. (2025, October 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Iodination of Vanillin [ORGANIC CHEMISTRY] - YouTube. (2021, January 13). YouTube. Retrieved January 23, 2026, from [Link]

  • Iodination and Hydroxylation of Vanillin - [www.rhodium.ws]. (n.d.). Rhodium.ws. Retrieved January 23, 2026, from [Link]

  • EXP 16 - An Electrophilic Iodination of Vanillin - 2014.docx - OrganicERs.org!. (n.d.). OrganicERs.org. Retrieved January 23, 2026, from [Link]

  • 5-iodovanillin synthesis - PierpaLab. (2025, February 16). PierpaLab. Retrieved January 23, 2026, from [Link]

  • Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Solved Below are the ?1H ?NMR spectrum of vanillin, | Chegg.com. (2024, February 20). Chegg.com. Retrieved January 23, 2026, from [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Reactions of Phenols - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved January 23, 2026, from [Link]

  • Solved I need help analyzing 1H NMR for 5-Iodovanillin. The | Chegg.com. (2017, November 13). Chegg.com. Retrieved January 23, 2026, from [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (2023, April 30). JoVE. Retrieved January 23, 2026, from [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin - Utah Chemistry. (n.d.). University of Utah. Retrieved January 23, 2026, from [Link]

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Application Notes and Protocols: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

This compound, also known as 5-iodo-o-vanillin, is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its strategic importance in pharmaceutical development stems from the unique arrangement of its functional groups: a reactive aldehyde, a phenolic hydroxyl group, a methoxy group, and an iodine atom. This combination allows for a diverse range of chemical transformations, making it a key building block for various bioactive scaffolds.

The presence of the iodine atom is particularly significant, as it provides a handle for introducing further complexity through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The aldehyde and hydroxyl groups are gateways to the formation of Schiff bases, ethers, and other heterocyclic systems, many of which are privileged structures in medicinal chemistry. These notes provide an in-depth guide to the synthesis and utilization of this versatile intermediate.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in multi-step synthesis.

PropertyValueSource(s)
CAS Number 7359-14-0
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance Light yellow to brown solid
Melting Point 127-130 °C
Storage Store at 10°C - 25°C, protect from light.

Spectral Data (Reference)

  • ¹H NMR (of o-vanillin in CDCl₃): Chemical shifts (δ) are typically observed for the aldehyde proton (~9.8 ppm), the aromatic protons (in the range of 6.8-7.4 ppm), the methoxy protons (~3.9 ppm), and the hydroxyl proton (variable, often broad).

  • ¹³C NMR (of o-vanillin): Characteristic peaks for the carbonyl carbon (~196 ppm), aromatic carbons (114-152 ppm), and the methoxy carbon (~56 ppm) are expected.

  • IR (of o-vanillin): Key vibrational bands include a strong C=O stretch for the aldehyde (around 1650-1670 cm⁻¹), a broad O-H stretch for the phenol (3100-3400 cm⁻¹), and C-O stretches for the ether and phenol (1200-1300 cm⁻¹).

Synthesis of this compound

The most direct route to this compound is through the electrophilic iodination of its precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The hydroxyl and methoxy groups are ortho, para-directing activators, making the position para to the hydroxyl group (C5) electronically favorable for substitution.

Protocol 1: Synthesis via Iodination with Sodium Iodide and Sodium Hypochlorite

This protocol is adapted from established "green" chemistry methods for the iodination of phenolic aldehydes. It avoids harsh reagents and uses readily available materials.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

  • Ethanol

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl), 1 M

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.) and sodium iodide (1.2 eq.) in ethanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Oxidant: Slowly add sodium hypochlorite solution (1.5 eq.) dropwise to the cooled mixture over 20-30 minutes. The reaction is exothermic; maintain the temperature below 10 °C. A reddish-brown color, indicating the formation of elemental iodine, will appear.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color of iodine disappears. This step neutralizes any excess oxidant and unreacted iodine.

  • Precipitation: Acidify the solution to pH ~2 with 1 M HCl to precipitate the product.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize crystallization. Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture.

Causality Behind Experimental Choices:

  • The use of ethanol as a solvent facilitates the dissolution of the organic starting material while being compatible with the aqueous bleach solution.

  • Cooling the reaction during the addition of bleach is crucial to control the exothermic reaction and prevent the formation of side products.

  • The quenching step with sodium thiosulfate is a critical control measure to ensure that no reactive iodine species remain, which could complicate the work-up and purification.

  • Acidification is necessary to protonate the phenoxide, rendering the product less soluble in the aqueous medium and allowing for its isolation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Dissolve o-vanillin & NaI in Ethanol cool Cool to 0-5 °C start->cool Step 1 add_bleach Add NaOCl (bleach) dropwise cool->add_bleach Step 2 react Stir at Room Temperature add_bleach->react Step 3 quench Quench with Na₂S₂O₃ react->quench Step 4 precipitate Acidify with HCl quench->precipitate Step 5 isolate Isolate by Filtration precipitate->isolate Step 6 purify Recrystallize (Optional) isolate->purify Step 7 end_product This compound isolate->end_product purify->end_product Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

Synthesis of Bioactive Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). This class of compounds is widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

General Reaction Scheme: The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine.

Schiff_Base_Formation intermediate 2-Hydroxy-5-iodo- 3-methoxybenzaldehyde schiff_base Schiff Base intermediate->schiff_base + R-NH₂ (Acid Catalyst, Reflux) amine Primary Amine (R-NH₂) amine->schiff_base

Caption: General scheme for Schiff base synthesis.

Protocol 2: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser and standard glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Amine: Add the primary amine (1.0-1.1 eq.) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Purification: Collect the solid by filtration and wash with cold ethanol. The product can be recrystallized from a suitable solvent like ethanol or isopropanol.

Intermediate for α,β-Unsaturated Amides with Anti-Cancer Activity

This compound is a precursor for the synthesis of α,β-unsaturated amides, a class of compounds that has shown promise as anti-cancer agents. The synthesis typically proceeds through a Knoevenagel-Doebner condensation to form an α,β-unsaturated carboxylic acid, which is then coupled with an amine.

Synthetic Pathway Overview: This two-step process extends the carbon chain and introduces an amide functionality, both of which are common strategies in the design of bioactive molecules.

Unsaturated_Amide_Synthesis start 2-Hydroxy-5-iodo- 3-methoxybenzaldehyde step1 Knoevenagel-Doebner Condensation start->step1 + Malonic Acid Pyridine, Piperidine intermediate α,β-Unsaturated Carboxylic Acid step1->intermediate step2 Amide Coupling intermediate->step2 + Amine (R₂NH) Coupling Agent (e.g., EDC) final_product α,β-Unsaturated Amide step2->final_product

Caption: Pathway to α,β-unsaturated amides.

Protocol 3: Synthesis of an α,β-Unsaturated Amide via Knoevenagel-Doebner Condensation

Part A: Synthesis of the α,β-Unsaturated Carboxylic Acid

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid, 2 M

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malonic acid (1.5 eq.) in pyridine.

  • Catalysis: Add a catalytic amount of piperidine.

  • Heating: Heat the mixture at 80-90 °C for 2-3 hours. The evolution of CO₂ indicates the progress of the reaction (decarboxylation). Monitor by TLC.

  • Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Isolation: The α,β-unsaturated carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Part B: Amide Coupling

Materials:

  • The α,β-unsaturated carboxylic acid from Part A

  • An amine of choice (e.g., morpholine, piperidine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen). Stir at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.1 eq.) and the base (e.g., TEA, 2.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety Information

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

References

  • Dicks, A. P., & Marfat, A. (2016). Reactions of Hydroxy– and Alkoxy–Substituted Benzaldehydes with Sodium Iodide and Bleach in Methanol: A Guided–Inquiry Experiment for the Organic Chemistry Lab.
  • Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371.
  • Kopernick, M. A., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 116-123.
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved January 24, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (5-Iodo-o-vanillin). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Understanding Your Crude Material: The First Step to Purity

The purification strategy for any compound is dictated by the nature of the impurities. Crude this compound, typically synthesized via iodination of o-vanillin, often contains a predictable set of contaminants:

  • Unreacted Starting Material: Residual 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

  • Regioisomers: Such as 2-Hydroxy-3-iodo-5-methoxybenzaldehyde, if the directing effects of the hydroxyl and methoxy groups are not perfectly controlled.

  • Di-iodinated Products: Over-iodination can lead to 2-Hydroxy-3,5-diiodo-methoxybenzaldehyde.

  • Inorganic Salts: Remnants from the reaction workup (e.g., sodium thiosulfate, sodium bicarbonate).

  • Solvent Residues: Trapped solvents from the reaction or initial isolation steps.

A preliminary purity assessment by Thin Layer Chromatography (TLC) is non-negotiable. It provides a qualitative snapshot of your crude material, helping you select the most appropriate purification strategy.

Workflow: Selecting Your Purification Strategy

The choice between recrystallization, column chromatography, or an acid-base extraction depends on the impurity profile and the desired scale. The following decision tree illustrates a logical approach to method selection.

Purification_Strategy start Crude 2-Hydroxy-5-iodo- 3-methoxybenzaldehyde tlc Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc decision_tlc What does the TLC plate show? tlc->decision_tlc recrystallize Primary Technique: Recrystallization decision_tlc->recrystallize One major spot with minor baseline or very close impurities column Primary Technique: Column Chromatography decision_tlc->column Multiple distinct spots (different Rf values) acid_base Consider Initial Wash: Acid-Base Extraction decision_tlc->acid_base Significant non-polar, non-acidic impurities outcome_recrystallize High Purity Solid recrystallize->outcome_recrystallize outcome_column High Purity Fractions column->outcome_column outcome_acid_base Removes non-acidic impurities acid_base->outcome_acid_base outcome_acid_base->column Followed by Column or Recrystallization

Caption: Decision tree for selecting a primary purification method.

Technique 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be found. It leverages differences in solubility between the desired compound and impurities at different temperatures.[1]

Causality of Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, which is a moderately polar aromatic compound, polar protic solvents or mixtures are excellent starting points. Alcohols like ethanol or methanol can form hydrogen bonds with the phenolic hydroxyl group, aiding dissolution at higher temperatures.[2]

Solvent Selection Data
Solvent SystemRationale & Expected Outcome
Ethanol Often a good starting point for aromatic compounds.[2] The polarity is well-matched. May require a relatively large volume.
Ethanol/Water A powerful mixed-solvent system. Dissolve the crude solid in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and then cool. Excellent for inducing crystallization.[3]
Ethyl Acetate/Hexane Another common mixed-solvent system. Dissolve in a minimum of boiling ethyl acetate and add hot hexane until cloudy. Clarify with a few drops of ethyl acetate and cool.
Xylene A higher-boiling non-polar solvent. Can be effective if impurities are highly polar. Use with caution due to the high temperature required.[4]
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 20-25 mL) while heating on a hot plate. Stir until the solid is fully dissolved.

  • Inducing Saturation: While maintaining the heat, add hot deionized water dropwise from a Pasteur pipette until the solution becomes faintly but persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling (Critical Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[5] Rapid cooling traps impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Troubleshooting & FAQs: Recrystallization

Q1: My compound "oiled out" instead of forming crystals. What do I do?

  • A1: Causality & Solution: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).[6] This is common with impure compounds. To fix this, reheat the mixture to redissolve the oil, add more of the primary solvent (e.g., ethanol) to decrease the saturation level, and attempt to cool again, but much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a nucleation site and encourage crystal formation.[2]

Q2: No crystals are forming even after cooling in an ice bath. What's wrong?

  • A2: Causality & Solution: This typically means you have used too much solvent, and the solution is not saturated. You can boil off some of the solvent to increase the concentration and attempt to cool again. Alternatively, if using a mixed-solvent system, you can add more of the anti-solvent (water in the protocol above). If all else fails, scratching the flask or adding a "seed crystal" from a previous successful batch can initiate crystallization.

Q3: My final product is still colored. How can I remove colored impurities?

  • A3: Causality & Solution: Highly conjugated impurities can be persistent. If the color is minor, a second recrystallization may suffice. For stubborn colors, you can add a very small amount of activated charcoal to the hot, dissolved solution before filtration. Caution: Use charcoal sparingly, as it can adsorb your product and significantly reduce the yield. You must perform a hot gravity filtration after charcoal treatment to remove it before cooling the solution.

Technique 2: Flash Column Chromatography

When recrystallization fails or when impurities have similar polarity to the product, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[7]

Causality of Eluent Choice: this compound is a polar molecule due to the hydroxyl and aldehyde groups. It will adhere strongly to the polar silica gel. Therefore, a moderately polar eluent is required to move it down the column at a reasonable rate. The goal is to find a solvent system where the product has an Rf value of approximately 0.3 on a TLC plate, which generally provides the best separation.[8]

Eluent System Selection
Eluent System (v/v)Starting RatioApplication Notes
Hexane / Ethyl Acetate 4:1 to 2:1The standard for moderately polar compounds. Increase ethyl acetate concentration to increase eluent polarity and decrease the compound's retention time.
Dichloromethane / Methanol 99:1 to 95:5For more polar compounds that do not move with Hexane/EtOAc. Use with caution as methanol can dissolve silica gel to a small extent.
Toluene / Acetone 9:1An alternative system that can sometimes provide different selectivity compared to ester-based systems.
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).[9] Carefully pipette this solution directly onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude material in a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your sample) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading often results in better separation.

  • Elution: Begin eluting with your chosen solvent system, starting with a less polar mixture if you are running a gradient. Apply positive pressure (flash) to achieve a solvent flow rate of about 2 inches per minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting & FAQs: Column Chromatography

Q1: My compound is streaking or "tailing" down the column and on the TLC plate.

  • A1: Causality & Solution: Tailing is common for acidic compounds like phenols on silica gel. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly bind to your compound. The solution is to add a small amount (0.5-1%) of a modifying agent like acetic acid to your eluent. The acetic acid will protonate the silica surface and the compound, reducing the strong interaction and leading to sharper bands.

Q2: The separation between my product and an impurity is poor, even though they have different Rf values on TLC.

  • A2: Causality & Solution: This often happens if the column is overloaded with the sample or if the initial band of the compound was too wide.[7] Use a larger column with more silica gel relative to your sample mass. Ensure you load the sample in the most concentrated form possible using the minimum amount of solvent. Dry loading is highly recommended to prevent this issue.

Q3: I can't get my compound to come off the column.

  • A3: Causality & Solution: Your eluent system is not polar enough.[7] You need to systematically increase the percentage of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate). If you reach 100% of your polar solvent and the compound still hasn't eluted, you may need to switch to a more polar system altogether, such as one containing methanol.

Technique 3: Acid-Base Extraction

This technique is a powerful cleanup step rather than a high-resolution purification method. It is excellent for removing neutral (non-acidic) organic impurities. It exploits the acidic nature of the phenolic hydroxyl group (pKa ≈ 10).

Mechanism: The phenolic proton can be removed by a moderately strong base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) to form a water-soluble sodium phenoxide salt. Neutral impurities will remain in the organic layer, allowing for a clean separation. The product is then recovered by re-acidifying the aqueous layer, which precipitates the pure phenol.[10]

AcidBaseExtraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase cluster_final Recovery Crude Crude Mixture: Product (R-OH) + Neutral Impurity Wash + aq. NaOH Shake & Separate Crude->Wash Neutral Neutral Impurity Phenoxide Sodium Phenoxide Salt (R-O⁻Na⁺) (Water Soluble) Acidify + aq. HCl (to pH < 2) Phenoxide->Acidify Precipitate Pure Product (R-OH) (Precipitate) Wash->Neutral Stays in Organic Wash->Phenoxide Moves to Aqueous Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

Troubleshooting & FAQs: Acid-Base Extraction

Q1: An emulsion formed at the interface between the organic and aqueous layers and won't separate.

  • A1: Causality & Solution: Emulsions are common when solutions are shaken too vigorously, especially with chlorinated solvents. To break it up, you can try adding a small amount of a saturated NaCl solution (brine), which increases the ionic strength of the aqueous layer. Gentle swirling in the separatory funnel, rather than vigorous shaking, can help prevent emulsion formation in the first place.

Q2: My product recovery is very low after re-acidification.

  • A2: Causality & Solution: There are two likely causes. First, you may not have made the aqueous layer acidic enough to fully protonate the phenoxide. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). Second, your product may have some solubility in the acidic water. Cooling the acidified solution in an ice bath can help precipitate more of the product. If significant material remains dissolved, it may be necessary to perform a back-extraction into a fresh portion of an organic solvent like ethyl acetate.

References

  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Sciencemadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde).
  • Supporting Information. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • PMC, PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Reddit. r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • ResearchGate. (PDF) 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [Link]

  • ResearchGate. Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • YouTube. HPLC problems with very polar molecules. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents.
  • ScienceDirect. Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. [Link]

  • Cheméo. Chemical Properties of 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3). [Link]

  • SIELC Technologies. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

  • The Automated Topology Builder (ATB) and Repository. 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

Sources

Technical Support Center: 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the stability and storage of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde. By understanding the chemical nature of this compound and adhering to best practices, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Stability of this compound

This compound is a substituted aromatic aldehyde with a phenolic hydroxyl group. This combination of functional groups dictates its stability profile. The aldehyde group is susceptible to oxidation, while the phenolic hydroxyl group's reactivity is influenced by pH. The presence of an iodine atom on the aromatic ring can also influence its light sensitivity. Understanding these inherent chemical properties is the first step in preventing degradation.

Key Stability Factors:
  • Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many benzaldehydes.

  • Light Sensitivity: Aromatic iodides can be sensitive to light, which can promote the formation of radical species and lead to discoloration and degradation of the compound.

  • pH Sensitivity: As a phenol, the hydroxyl group is acidic and will deprotonate under basic conditions. The resulting phenoxide is often more susceptible to oxidation than the protonated form. Studies on various phenolic compounds have shown that many are unstable at high pH.[1][2][3]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[4]

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the quality of this compound. The following protocols are based on safety data sheet recommendations and general best practices for handling sensitive chemical compounds.[5][6][7][8]

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term storage)To minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen)To prevent oxidation of the aldehyde group by atmospheric oxygen.[9]
Light In an amber or opaque container, stored in the darkTo protect the compound from light-induced degradation.
Moisture In a tightly sealed container in a dry locationTo prevent hydrolysis and potential moisture-mediated degradation.
Step-by-Step Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: When dispensing the compound, do so under a gentle stream of an inert gas like argon or nitrogen. This minimizes exposure to air and moisture. A glove box or a Schlenk line is ideal for this purpose.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock bottle.

  • Resealing: Tightly reseal the container immediately after use, preferably with paraffin film around the cap for an extra barrier against air and moisture.

  • Solution Preparation: When preparing solutions, use dry, deoxygenated solvents if the solution is to be stored for any length of time. Solutions are generally less stable than the solid material and should ideally be prepared fresh for each experiment.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Q1: My solid this compound has changed color from off-white/light yellow to a darker yellow or brown. Is it still usable?

A1: A significant color change is a visual indicator of degradation. The appearance of darker colors often suggests the formation of oxidized impurities or polymeric materials. While the compound may not be completely degraded, its purity is compromised, which can negatively impact your experimental results, leading to lower yields and the formation of side products.

Causality: The discoloration is likely due to a combination of oxidation of the aldehyde and/or phenolic hydroxyl group, and potentially some level of decomposition related to light exposure.

Recommended Action:

  • Purity Check: Before use, it is highly recommended to check the purity of the discolored material by an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the analysis to a reference standard if available.

  • Purification: If the compound is deemed impure but salvageable, a purification step may be necessary. A potential method involves dissolving the material in a minimal amount of a suitable solvent (e.g., aqueous acetic acid), treating with activated carbon to adsorb colored impurities, filtering, and then precipitating the purified product by adjusting the pH. Subsequent recrystallization from an appropriate solvent system can further enhance purity.

Q2: My reaction yield is consistently lower than expected when using this compound.

A2: Lower-than-expected yields can be attributed to several factors, with the purity of the starting material being a primary suspect.

Causality: If the aldehyde has degraded, the actual molar amount of active reagent is less than what was weighed out. The impurities themselves might also interfere with the reaction.

Troubleshooting Workflow:

start Low Reaction Yield purity Check Purity of Aldehyde (TLC, NMR) start->purity degraded Degradation Confirmed? purity->degraded purify Purify Aldehyde degraded->purify Yes not_degraded Purity is High degraded->not_degraded No re_run Re-run Reaction with Purified Aldehyde purify->re_run end Problem Resolved re_run->end conditions Investigate Other Reaction Parameters (Solvent, Temperature, Reagents) not_degraded->conditions conditions->end

Caption: Troubleshooting workflow for low reaction yields.

Recommended Action:

  • Verify Purity: As with discolored material, the first step is to confirm the purity of your this compound.

  • Use Fresh Stock: If possible, use a fresh, unopened bottle of the reagent to see if the yield improves. This will help determine if your stored material has degraded.

  • Review Reaction Conditions: Ensure that your reaction conditions are compatible with the stability of the aldehyde. Avoid strongly basic conditions if possible, and run reactions under an inert atmosphere.

Q3: I observe multiple spots on the TLC plate for my starting material, this compound.

A3: The presence of multiple spots on a TLC plate where you expect only one is a clear indication of impurities.

Causality: These impurities are likely degradation products. A common impurity would be the corresponding carboxylic acid (2-hydroxy-5-iodo-3-methoxybenzoic acid) formed from the oxidation of the aldehyde. This impurity will likely have a different polarity and thus a different Rf value on the TLC plate.

Recommended Action:

  • Identify the Main Spot: The major spot should correspond to the aldehyde. If you have a fresh sample, you can co-spot it on the TLC plate to confirm the identity of the main spot.

  • Purification: If the level of impurities is significant, purification of the starting material is necessary before proceeding with your reaction. Column chromatography is a common method for separating compounds with different polarities.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of this compound?

A: The shelf-life is highly dependent on the storage conditions. When stored properly as recommended (cool, dry, dark, under inert atmosphere), the solid compound should be stable for several years. However, once the bottle is opened and exposed to air and moisture, the rate of degradation will increase. It is good practice to date the bottle upon receipt and upon opening.

Q: Can I store this compound in solution?

A: Storing this compound in solution is generally not recommended for long periods. Solutions are more prone to degradation than the solid material. If you must store a solution, use a dry, deoxygenated aprotic solvent, store it in a tightly sealed container in the refrigerator, and use it as quickly as possible. Avoid basic solutions for storage.

Q: What solvents are best for dissolving this compound?

A: Its solubility will vary depending on the solvent. It is expected to be soluble in many common organic solvents such as dichloromethane, ethyl acetate, acetone, and alcohols. For reaction purposes, the choice of solvent should be guided by the requirements of the specific chemical transformation, while keeping in mind the stability of the aldehyde.

Q: Are there any specific incompatibilities I should be aware of?

A: Yes, you should avoid strong oxidizing agents, as they will readily oxidize the aldehyde group.[5] You should also avoid strong bases, as they can deprotonate the phenolic hydroxyl group and may promote side reactions or degradation.[1][2][3][5]

Q: What are the primary hazardous decomposition products?

A: Upon thermal decomposition, this compound may release irritating and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

References

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Storemaster. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]

  • ResearchGate. (2000, August). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • LabTAG by GA International. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Retrieved from [Link]

  • ScienceDirect. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

  • National Academies Press. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubMed. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde (also known as 5-iodo-o-vanillin). The methodologies and advice presented herein are grounded in established chemical principles and validated through practical application to analogous compounds.

Introduction

This compound is a crucial synthetic intermediate. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The primary route to this compound is the electrophilic iodination of o-vanillin. This process, while generally effective, can introduce a variety of impurities that necessitate robust purification strategies. This guide will address common challenges encountered during the purification process.

Logical Flow of Purification and Troubleshooting

The purification of this compound typically follows a multi-step process. Understanding the potential pitfalls at each stage is key to achieving high purity.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_workup Aqueous Work-up cluster_purification Primary Purification cluster_analysis Final Analysis A Crude Reaction Mixture (Post-Iodination of o-Vanillin) B Quenching (e.g., with Sodium Thiosulfate) A->B Impurity: Excess Iodine C Acidification (to precipitate product) B->C Impurity: Soluble Salts D Filtration & Washing C->D Impurity: Unreacted o-vanillin (partially soluble) E Recrystallization D->E Choice Point F Column Chromatography D->F Choice Point G Purity Assessment (NMR, HPLC, MP) E->G F->G

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues During Aqueous Work-up

Question 1: After quenching my reaction with sodium thiosulfate, the entire mixture remains a dark brown/purple color. What does this indicate and how can I resolve it?

Answer: This persistent dark coloration is almost certainly due to the presence of residual elemental iodine (I₂). While sodium thiosulfate is effective at reducing iodine, an insufficient amount may have been added, or poor mixing may have prevented complete reaction.

  • Causality: The iodination reaction often uses an excess of the iodinating agent to drive the reaction to completion. This leaves unreacted iodine in the mixture.

  • Troubleshooting Steps:

    • Incremental Addition: Add a 10% w/v solution of sodium thiosulfate dropwise with vigorous stirring. Continue until the dark color of iodine is fully discharged and the solution becomes a pale yellow or off-white suspension.

    • pH Consideration: Ensure the solution is not strongly acidic during the quenching step, as the thiosulfate reduction of iodine is more efficient at neutral or slightly basic pH.

    • Confirmation: A simple spot test on a TLC plate can confirm the absence of iodine. The characteristic purple-brown stain of iodine will no longer be visible.

Question 2: Upon acidification, my product precipitates as an oily or gummy solid, not a fine crystal. Why is this happening and how can it be improved?

Answer: The precipitation of an oily or "gummy" product is a common issue, often indicative of impurities that depress the melting point of the desired compound and interfere with crystal lattice formation.

  • Probable Impurities:

    • Unreacted o-vanillin: The starting material may be co-precipitating with the product.

    • Di-iodinated species: Over-iodination can lead to di-iodo-o-vanillin, which will have different solubility characteristics.

    • Solvent Effects: If a co-solvent like ethanol was used in the reaction, adding the acidic solution too quickly can cause the product to "oil out" before it has a chance to crystallize.[1]

  • Troubleshooting Protocol:

    • Control the Precipitation Rate: Add the acid (e.g., 1M HCl) slowly with vigorous stirring to the cooled reaction mixture. This allows for the gradual formation of crystal nuclei.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can provide a surface to initiate crystallization.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single crystal to the solution to seed the crystallization.

    • Solvent Extraction: If the product remains oily, it may be necessary to perform a liquid-liquid extraction. Extract the acidified mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then concentrate it under reduced pressure. The resulting crude solid can then be subjected to recrystallization or chromatography.[2]

Section 2: Recrystallization Challenges

Question 3: I'm having difficulty finding a suitable solvent system for recrystallizing my this compound. What are the best practices?

Answer: Selecting the right recrystallization solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities should either remain in solution or be insoluble at high temperatures.

  • Recommended Solvent Systems:

    • Ethanol/Water: This is a very common and effective system for phenolic compounds.[3] Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

    • Isopropanol/Water: Similar to ethanol/water, but may offer different solubility characteristics.

    • Xylene or Toluene: For less polar impurities, a non-polar solvent like xylene may be effective, though this is less common for this class of compounds.[4]

    • Dichloromethane/Hexane: Dissolve in a minimal amount of dichloromethane and slowly add hexane until turbidity is observed.

  • Expert Tip: The key to forming pure crystals is slow cooling. Rapid cooling in an ice bath can trap impurities within the crystal lattice. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize yield.

Solvent SystemTarget Compound SolubilityCommon Impurity Solubility (e.g., o-vanillin)
Ethanol/Water High in hot EtOH, low in cold mixtureHigh in EtOH/water mixture
Dichloromethane/Hexane High in DCM, low in hexaneVariable, may co-precipitate

Question 4: My recrystallized product is still colored (e.g., tan or brown). How can I obtain a colorless product?

Answer: A persistent color often indicates the presence of highly conjugated impurities or trace amounts of oxidized species.

  • Causality: Phenolic aldehydes can be susceptible to air oxidation, which can form colored quinone-type structures.[1] Additionally, some side-products from the iodination reaction can be intensely colored.

  • Decolorization Protocol:

    • Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% of the solute mass) of activated charcoal.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool as previously described.

    Caution: Using too much charcoal can lead to significant loss of the desired product due to adsorption.

Section 3: Chromatographic Purification

Question 5: I am considering using column chromatography. What are the potential risks, and what conditions are recommended?

Answer: Column chromatography is a powerful purification technique but can present challenges with phenolic aldehydes.

  • Potential Risks:

    • Decomposition on Silica: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive aldehydes.

    • Broad Peaks: The phenolic hydroxyl group can interact strongly with the silica surface, leading to tailing or broad elution bands.

  • Recommended Protocol:

    • Stationary Phase: Use standard silica gel (230-400 mesh). If decomposition is observed, consider using deactivated silica (pre-treated with a small amount of a tertiary amine like triethylamine mixed into the eluent) or a less acidic stationary phase like alumina (neutral or basic).

    • Mobile Phase (Eluent): A gradient or isocratic system of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The product should elute at a moderate polarity. For closely related compounds, elution with pure dichloromethane has also been reported to be effective.[2]

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or a potassium permanganate stain.

Chromatography start Crude Product (dissolved in min. solvent) column Silica Gel Column Non-polar Impurities (elute first) This compound Polar Impurities (e.g., o-vanillin, acids) (elute last) start->column Load onto column fraction1 Fraction 1: Non-polar byproducts column:f0->fraction1 Low polarity eluent (e.g., 95:5 Hex:EtOAc) fraction2 Fraction 2: Pure Product column:f1->fraction2 Medium polarity eluent (e.g., 80:20 Hex:EtOAc) fraction3 Fraction 3: Polar Impurities column:f2->fraction3 High polarity eluent (e.g., 60:40 Hex:EtOAc)

Caption: Elution order in silica gel chromatography.

References

  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem Technical Support.
  • Doxsee, D. D., & Hutchison, J. E. (2018). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 11(2), 116-123. [Link]

  • ChemEd DL. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. [Link]

  • Kotha, S., & Khedkar, P. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Beilstein Journal of Organic Chemistry, 8, 1699–1704. [Link]

  • ChemSynthesis. (2025). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. [Link]

  • Raiford, L. C., & Lichty, J. J. (1930). Iodine Substitution Products of Vanillin and Some of their Derivatives. Journal of the American Chemical Society, 52(11), 4576–4587. [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. [Link]

  • The Hive. (2001). Iodination of Vanillin. [Link]

  • Gunasekaran, B., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(3), o317. [Link]

  • ScienceMadness. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

  • Royal Society of Chemistry. (2019). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Journal of Applicable Chemistry, 6(2), 231-239. [Link]

  • Jovanovic, S. V., et al. (1998). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1552. [Link]

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Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, elucidating the structure of novel or modified small molecules is a daily challenge. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the expected mass spectrometric behavior of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. By comparing its fragmentation pathways with those of simpler, related molecules, we aim to provide a predictive framework for its analysis and a deeper understanding of how functional groups dictate fragmentation outcomes.

Introduction: The Logic of Molecular Fragmentation

Electron Ionization (EI) mass spectrometry, a "hard" ionization technique, involves bombarding a molecule with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, creating a high-energy molecular ion (M•+) that is prone to fragmentation. The resulting fragmentation pattern is a veritable fingerprint of the molecule, revealing its structural motifs. The stability of the fragments formed, the strength of chemical bonds, and the nature of the substituents on an aromatic ring all govern the pathways by which the molecular ion breaks apart.

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically impart less energy to the molecule, leading to less fragmentation and a more prominent molecular ion, often as a protonated [M+H]+ or deprotonated [M-H]- species.[3][4] The choice of ionization method is therefore critical and depends on the analytical goal: EI for detailed structural elucidation and ESI for accurate molecular weight determination and analysis of complex mixtures.[5]

This guide will focus primarily on the predicted EI fragmentation of this compound, leveraging established fragmentation rules for its constituent functional groups. We will also discuss its expected behavior under ESI conditions.

The Subject Molecule: this compound

Before delving into its fragmentation, let's characterize our molecule of interest.

  • Structure: An aromatic ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (-OCH₃), and an iodine (-I) group.

  • Molecular Formula: C₈H₇IO₃

  • Monoisotopic Mass: 277.9491 Da

The interplay between these four distinct functional groups will produce a unique and complex fragmentation pattern.

A Comparative Analysis of Fragmentation Patterns

To understand the fragmentation of our target molecule, we will build upon the known patterns of simpler, analogous compounds.

The Foundation: Benzaldehyde (C₇H₆O, MW = 106.04 Da)

Benzaldehyde provides the fundamental fragmentation pattern for this class of compounds. Its EI mass spectrum is characterized by several key fragments[6][7]:

  • [M]•+ (m/z 106): The molecular ion peak, which is often quite intense due to the stability of the aromatic ring.

  • [M-1]⁺ (m/z 105): Loss of a hydrogen radical from the aldehyde group, forming a stable benzoyl cation. This is a very characteristic peak for aromatic aldehydes.

  • [M-29]⁺ (m/z 77): Loss of the entire aldehyde group (•CHO) to yield the phenyl cation. This is frequently the base peak.

  • [M-28]⁺ (m/z 78): This peak is often attributed to the loss of carbon monoxide (CO) from the [M-H]⁺ ion, though other pathways can contribute.

Adding Complexity: The Influence of Substituents

The addition of hydroxyl, methoxy, and iodo groups significantly alters the fragmentation pathways observed for the simple benzaldehyde core.

CompoundKey Fragmentation Pathways (in addition to benzaldehyde core fragmentation)Rationale
Hydroxybenzaldehyde Loss of •OH (M-17), Loss of CO (M-28) from the molecular ion.The phenolic hydroxyl group can be lost as a radical. The loss of CO is a common fragmentation for phenols.
Methoxybenzaldehyde Loss of •H (M-1), Loss of •CH₃ (M-15), Loss of •OCH₃ (M-31), Loss of CH₂O (M-30).The methoxy group provides several fragmentation routes. Loss of a methyl radical is common for methyl ethers, as is the loss of formaldehyde (CH₂O) via rearrangement.[8]
Iodobenzaldehyde Loss of •I (M-127), prominent molecular ion peak.The C-I bond is the weakest bond, leading to a facile loss of an iodine radical. The iodine atom itself (m/z 127) may also be observed as a fragment ion.
Predicted Fragmentation of this compound

By synthesizing the above information, we can predict the major fragmentation pathways for our target molecule under EI-MS. The molecular ion (M•+) will be observed at m/z 278.

Primary Fragmentation Pathways:

  • Loss of •H (m/z 277): Similar to benzaldehyde, the loss of the aldehydic hydrogen to form a stable acylium ion is highly probable.

  • Loss of •CH₃ (m/z 263): Alpha-cleavage of the methoxy group leading to the loss of a methyl radical is a very common pathway for aromatic ethers.[8]

  • Loss of •CHO (m/z 249): Loss of the formyl radical to generate a substituted phenyl cation.

  • Loss of •I (m/z 151): Given the relative weakness of the C-I bond, the loss of an iodine radical is expected to be a very favorable and prominent fragmentation pathway.

Secondary Fragmentation Pathways:

Subsequent losses from the primary fragments will lead to a cascade of smaller ions. For example, the [M-CH₃]⁺ ion (m/z 263) could subsequently lose CO (m/z 235) or the entire aldehyde group. The [M-I]⁺ ion (m/z 151) will likely undergo fragmentation characteristic of a hydroxy-methoxy-benzaldehyde, such as the loss of •CH₃ (m/z 136) or CO (m/z 123).

The following Graphviz diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_Pathway M [C₈H₇IO₃]•+ m/z 278 F1 [M-H]⁺ m/z 277 M->F1 - •H F2 [M-CH₃]⁺ m/z 263 M->F2 - •CH₃ F3 [M-CHO]⁺ m/z 249 M->F3 - •CHO F4 [M-I]⁺ m/z 151 M->F4 - •I

Caption: Predicted primary EI fragmentation pathways of this compound.

Analysis by Electrospray Ionization (ESI-MS)

Under ESI conditions, the fragmentation pattern will be highly dependent on the polarity and mobile phase composition.

  • Negative Ion Mode ([M-H]⁻): Due to the acidic phenolic proton, negative ion mode is expected to be highly sensitive. The base peak will likely be the deprotonated molecule at m/z 277. Collision-induced dissociation (CID) of this ion would likely result in the loss of neutral molecules such as CH₄ or CO. Deiodination has also been observed in ESI-MS, particularly with certain mobile phase additives like formic acid.[9][10]

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the aldehyde oxygen. The resulting [M+H]⁺ ion at m/z 279 would be the major species observed. It's worth noting that when using methanol as a solvent, aromatic aldehydes can sometimes form [M+15]⁺ adducts through in-source reactions.[11]

Experimental Protocols

To ensure reproducible and high-quality data, adherence to standardized protocols is essential.

Protocol for EI-MS Analysis (via GC-MS)

This protocol assumes the use of a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

  • GC Parameters:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Protocol for ESI-MS Analysis (via LC-MS)

This protocol is designed for a liquid chromatograph coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas (N₂): Flow rate of 10 L/min at a temperature of 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: Scan from m/z 100 to 500.

    • For tandem MS (MS/MS), the precursor ions (m/z 279 for positive mode, m/z 277 for negative mode) would be isolated and fragmented with collision energy ranging from 10-40 eV to observe product ions.

The following diagram outlines the general workflow for LC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection P1 Dissolve Sample P2 Dilute to Working Conc. P1->P2 LC1 Inject Sample P2->LC1 LC2 Reversed-Phase Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 ESI Source LC3->MS1 MS2 Mass Analyzer MS1->MS2 MS3 Detector MS2->MS3 Data Data MS3->Data Generate Spectrum

Caption: General experimental workflow for LC-ESI-MS analysis.

Conclusion and Future Outlook

The mass spectrometric fragmentation of this compound is predicted to be a rich tapestry woven from the individual contributions of its functional groups. Under EI, characteristic losses of hydrogen, methyl, formyl, and iodine radicals are anticipated to be the dominant primary fragmentation events. ESI-MS, particularly in the negative ion mode, should provide a sensitive method for molecular weight confirmation.

This guide provides a robust framework for anticipating and interpreting the mass spectral data of this and structurally related compounds. The true value of this predictive approach is realized when it is coupled with high-resolution mass spectrometry (HRMS), which enables the determination of elemental compositions for each fragment, thereby confirming the proposed fragmentation pathways and solidifying structural assignments. As new substituted aromatic compounds are synthesized in the pursuit of novel therapeutics and materials, this comparative and predictive methodology will remain an indispensable tool in the analytical chemist's arsenal.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde fragmentation pattern. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved January 24, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved January 24, 2026, from [Link]

  • MassBank. (2014, November 14). MSBNK-MetaboLights-ML001651 - 4-hydroxybenzaldehyde. Retrieved January 24, 2026, from [Link]

  • PubMed. (2013, November 15). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. [Link]

  • National Institutes of Health. (2022, July 16). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. [Link]

  • PubMed. (n.d.). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of the phenolic compounds obtained by the electrospray ionisation technique. Retrieved January 24, 2026, from [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • ACS Publications. (2025, February 27). IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. [Link]

  • Springer. (n.d.). Determination of Polyphenolic Profiles by Liquid Chromatography-Electrospray- Tandem Mass Spectrometry for the Authentication of. Retrieved January 24, 2026, from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • SciELO. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]

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A Comparative Analysis of the Reactivity of 2-Hydroxy-5-iodo-3-methoxybenzaldehyde and o-vanillin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, selectivity, and novelty of a synthetic route. Substituted benzaldehydes, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and its halogenated analogue, 2-hydroxy-5-iodo-3-methoxybenzaldehyde, are privileged scaffolds due to their versatile functional groups. This guide provides an in-depth comparison of the reactivity of these two compounds, offering insights into how the introduction of an iodine atom onto the aromatic ring modulates the chemical behavior of the parent o-vanillin molecule. This analysis is intended to assist researchers in making informed decisions when designing synthetic pathways for novel therapeutics and other complex molecules.

Introduction to the Molecules: Structural and Electronic Profiles

o-Vanillin is an aromatic aldehyde with a hydroxyl group and a methoxy group positioned ortho and meta to the formyl group, respectively. This arrangement of electron-donating groups (hydroxyl and methoxy) and an electron-withdrawing group (aldehyde) creates a unique electronic environment on the aromatic ring. This compound, also known as 5-iodo-o-vanillin, is a derivative of o-vanillin where a hydrogen atom at the C5 position is replaced by an iodine atom.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
o-Vanillin152.1540-43
This compound278.04~182

The introduction of the iodine atom at the 5-position significantly alters both the electronic and steric landscape of the molecule, which in turn influences its reactivity in various chemical transformations.

Comparative Analysis of Reactivity

The reactivity of these two molecules can be compared through the lens of several key chemical transformations, including reactions involving the aromatic ring (electrophilic aromatic substitution) and the aldehyde functional group (nucleophilic addition and oxidation/reduction).

Electrophilic Aromatic Substitution

The aromatic ring of o-vanillin is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the hydroxyl and methoxy groups. These groups direct incoming electrophiles to the positions ortho and para to themselves. In the case of o-vanillin, the C5 position is para to the hydroxyl group and ortho to the methoxy group, making it the most nucleophilic and sterically accessible site for electrophilic attack.

The synthesis of this compound from o-vanillin is a classic example of this reactivity, where an electrophilic iodine species is directed to the C5 position.

Figure 1: Generalized workflow for electrophilic aromatic substitution on o-vanillin.

In this compound, the presence of the iodine atom at the C5 position has a dual electronic effect. Halogens are deactivating due to their inductive electron-withdrawing nature, but they are ortho, para-directing due to resonance effects. The iodine atom, being the least electronegative of the common halogens, has a weaker inductive effect compared to bromine or chlorine. However, its presence will still render the aromatic ring less nucleophilic than that of o-vanillin, making further electrophilic substitution reactions on this compound slower.

Reactions of the Aldehyde Group

The aldehyde functional group is a key site of reactivity in both molecules, readily undergoing nucleophilic addition and oxidation/reduction reactions.

A common and important reaction of aldehydes is the formation of Schiff bases (imines) through condensation with primary amines. The rate of this reaction is dependent on the electrophilicity of the aldehyde's carbonyl carbon.[1]

The iodine atom in this compound is weakly electron-withdrawing through induction. This effect, though modest, increases the partial positive charge on the carbonyl carbon, making it more electrophilic. Consequently, this compound is expected to exhibit a slightly enhanced rate of nucleophilic addition reactions, such as Schiff base formation, compared to o-vanillin.

Figure 2: General mechanism for Schiff base formation.

Aldehydes can be readily oxidized to carboxylic acids.[3] The ease of this oxidation can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can stabilize the aldehyde, making it slightly less susceptible to oxidation, while electron-withdrawing groups can facilitate oxidation.

Given the weak electron-withdrawing nature of the iodine substituent, it is plausible that this compound may undergo oxidation to the corresponding carboxylic acid at a slightly faster rate than o-vanillin under identical conditions. However, this effect is likely to be minor.

The reduction of aldehydes to primary alcohols is a common transformation, often achieved using reducing agents like sodium borohydride (NaBH₄).[3] The rate of this nucleophilic addition of a hydride ion to the carbonyl carbon is also influenced by the electrophilicity of the carbonyl. As the iodine atom in this compound increases the electrophilicity of the carbonyl carbon, it is expected to be reduced at a slightly faster rate than o-vanillin.

Steric Effects

The iodine atom is significantly larger than a hydrogen atom. This increased steric bulk at the C5 position in this compound can influence the approach of reagents to the neighboring functional groups, although the effect on the aldehyde at C1 and the hydroxyl at C2 is likely to be minimal due to their distance. The primary steric influence would be on reactions at the C4 and C6 positions of the aromatic ring.

Experimental Protocols

The following protocols are provided as examples of common transformations for these classes of compounds. Researchers should always conduct their own risk assessments and optimize conditions for their specific needs.

Synthesis of this compound from o-Vanillin

This procedure is adapted from established methods for the iodination of vanillin.[4]

Materials:

  • o-Vanillin

  • Sodium iodide (NaI)

  • 95% Ethanol

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Sodium thiosulfate

  • Hydrochloric acid (e.g., 2 M)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve o-vanillin and sodium iodide in 95% ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the sodium hypochlorite solution dropwise over a period of 20-30 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 20 minutes.

  • Quench the reaction by adding a solution of sodium thiosulfate to consume any excess iodine and hypochlorite.

  • Acidify the solution with hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

General Protocol for Schiff Base Formation

This is a general procedure that can be adapted for both o-vanillin and this compound.[5]

Materials:

  • Aldehyde (o-vanillin or its iodo-derivative)

  • Primary amine

  • Ethanol or methanol

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the aldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • If the reaction is slow at room temperature, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base.

  • Collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

General Protocol for Oxidation to Carboxylic Acid

This protocol outlines a general method for the oxidation of the aldehyde functionality.[2]

Materials:

  • Aldehyde (o-vanillin or its iodo-derivative)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Aqueous sodium hydroxide solution

  • Aqueous sodium bisulfite solution

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde in an aqueous sodium hydroxide solution.

  • Slowly add a solution of potassium permanganate with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Continue stirring until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • To the filtrate, add sodium bisulfite solution to destroy any excess permanganate.

  • Acidify the clear solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

General Protocol for Reduction to Alcohol

This procedure describes a general method for the reduction of the aldehyde to a primary alcohol using sodium borohydride.[1]

Materials:

  • Aldehyde (o-vanillin or its iodo-derivative)

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde in methanol or ethanol in a flask and cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride in a small amount of the same solvent.

  • Slowly add the sodium borohydride solution to the aldehyde solution with stirring, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a period (e.g., 30-60 minutes) at room temperature.

  • Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol.

  • Purify the product by recrystallization or column chromatography as needed.

Summary of Reactivity Comparison

Reaction TypeReactivity of this compound vs. o-vanillinRationale
Electrophilic Aromatic Substitution SlowerThe iodine atom is weakly deactivating due to its inductive effect, reducing the nucleophilicity of the aromatic ring.
Schiff Base Formation Faster (expected)The electron-withdrawing inductive effect of iodine increases the electrophilicity of the carbonyl carbon.
Oxidation to Carboxylic Acid Slightly Faster (expected)The electron-withdrawing nature of iodine may facilitate the oxidation of the aldehyde group.
Reduction to Alcohol Faster (expected)The increased electrophilicity of the carbonyl carbon due to the inductive effect of iodine makes it more susceptible to nucleophilic attack by a hydride.

Conclusion

The substitution of a hydrogen atom with an iodine atom at the C5 position of o-vanillin results in a molecule, this compound, with distinctively altered reactivity. The iodine atom's electron-withdrawing inductive effect deactivates the aromatic ring towards further electrophilic substitution but is predicted to activate the aldehyde group towards nucleophilic addition, oxidation, and reduction. While direct comparative kinetic data is sparse in the literature, these predictions are grounded in well-established principles of physical organic chemistry. The steric bulk of the iodine atom is also a factor to consider in reactions involving adjacent positions.

For drug development professionals and synthetic chemists, this compound offers a valuable platform for further functionalization. The presence of the iodine atom not only modifies the reactivity of the core structure but also provides a handle for transition-metal-catalyzed cross-coupling reactions, opening up a vast chemical space for the synthesis of novel and complex molecular architectures. The choice between o-vanillin and its 5-iodo derivative will therefore depend on the specific synthetic strategy and the desired electronic properties of the target molecule.

References

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

  • Chem Help ASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. YouTube. [Link]

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103. [Link]

  • Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium. Der Pharma Chemica, 3(6), 430-437. [Link]

  • Li, S., et al. (2025). The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. The Journal of Physical Chemistry A. [Link]

  • PierpaLab. (2025). 5-iodovanillin synthesis. [Link]

  • Reduction of Vanillin to Vanillyl Alcohol. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Sari, Y., et al. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. Atlantis Press. [Link]

  • S. S. Valenkar, et al. (2015). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research and General Science, 3(2), 23-35. [Link]

  • Sharma, S., et al. (2018). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Asian Journal of Chemistry, 30(8), 1735-1738. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Tiekink, E. R., & Yeap, C. S. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Molecules, 24(4), 720. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Zhang, L., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4786–4791. [Link]

  • Abstraction of Iodine From Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 65(18), 5835-5837. [Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 13(4), 863-871. [Link]

  • Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep.... RSC Publishing. [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. [Link]

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Introduction: The Significance of 5-Iodo-o-vanillin in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Synthesis of 5-Iodo-o-vanillin: A Comparative Study

5-Iodo-o-vanillin (IUPAC name: 4-hydroxy-3-iodo-5-methoxybenzaldehyde) is a pivotal aromatic building block derived from o-vanillin, a readily available and renewable feedstock. Its importance in the fields of medicinal chemistry and materials science cannot be overstated. The presence of three distinct functional groups—hydroxyl, methoxy, and aldehyde—along with a strategically positioned iodine atom, makes it an exceptionally versatile intermediate. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, which are foundational for constructing complex molecular architectures.[1][2] Consequently, 5-iodo-o-vanillin serves as a key precursor for the synthesis of novel therapeutic agents, including antimicrobial and acetylcholinesterase inhibitors, as well as advanced polymeric materials.[3][4][5]

This guide provides a comparative analysis of the most effective and widely adopted synthetic routes to 5-iodo-o-vanillin. As senior application scientists, we move beyond mere procedural descriptions to dissect the underlying chemical principles, enabling researchers to make informed decisions tailored to their specific laboratory context, whether it be prioritizing green chemistry, cost-effectiveness, or scalability.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of 5-iodo-o-vanillin from o-vanillin is a classic example of electrophilic aromatic substitution (EAS). The vanillin ring is highly activated towards EAS due to the powerful electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[6]

Causality of Regioselectivity: The exceptional regioselectivity of this reaction is a direct consequence of the directing effects of these activating groups. Both the hydroxyl and methoxy groups are ortho, para-directors.

  • The C-5 position is ortho to the strongly activating hydroxyl group.

  • The C-5 position is para to the methoxy group. The synergistic effect of these two groups strongly directs the incoming electrophile (the iodonium ion, I⁺, or its equivalent) to the C-5 position. This inherent reactivity and selectivity preclude the need for complex protecting group strategies, making the synthesis highly efficient.[7]

The general mechanism involves the attack of the electron-rich aromatic ring on an electrophilic iodine species, forming a resonance-stabilized cationic intermediate known as an arenium ion. A subsequent deprotonation step restores aromaticity, yielding the final 5-iodo-o-vanillin product.[7][8]

G cluster_mech General Mechanism of Iodination Vanillin o-Vanillin Ring Arenium Resonance-Stabilized Arenium Ion Vanillin->Arenium Attack on I⁺ Electrophile Electrophilic Iodine (I⁺) Electrophile->Arenium Product 5-Iodo-o-vanillin Arenium->Product Deprotonation Proton H⁺ Base Base Base->Product

Caption: General mechanism for electrophilic iodination of o-vanillin.

Comparative Analysis of Leading Synthetic Routes

We will now compare the two most prominent methods for the synthesis of 5-iodo-o-vanillin, focusing on their chemical principles, practical advantages, and alignment with green chemistry standards.

Method A: In Situ Iodine Generation via Sodium Iodide and Bleach (NaOCl)

This method leverages common and inexpensive laboratory reagents to generate the iodinating agent directly within the reaction mixture. It is a robust and widely cited procedure valued for its simplicity and safety.[6][7][8]

Principle of Operation: Commercial bleach, an aqueous solution of sodium hypochlorite (NaOCl), is a potent oxidizing agent. It oxidizes the iodide anion (I⁻) from sodium iodide (NaI) to generate molecular iodine (I₂) or a related electrophilic species.[6][7] The highly activated vanillin ring then reacts with this in situ-generated electrophile. The reaction is typically performed in an alcoholic solvent to ensure the solubility of the aromatic starting material.

Expertise & Trustworthiness: The primary causality for the success of this method lies in the controlled, in situ generation of the reactive electrophile, which minimizes the handling of volatile and corrosive elemental iodine. The reaction is self-validating; the formation of a dark brown color upon mixing the bleach and iodide indicates the successful generation of iodine, while the subsequent precipitation of the product upon acidification confirms the reaction's completion.[6][7]

Key Experimental Considerations:

  • Temperature Control: The oxidation of iodide is exothermic. Therefore, the dropwise addition of bleach should be performed in an ice bath to maintain control over the reaction rate and prevent potential side reactions.[8]

  • Workup: A crucial step is quenching any excess oxidant and iodine using a reducing agent like sodium thiosulfate or sodium bisulfite. This is followed by acidification with an acid such as HCl, which protonates the phenoxide intermediate, rendering it insoluble in the aqueous medium and causing it to precipitate.[6][7]

Method B: Green Iodination with Potassium Iodide and Oxone®

This approach represents a significant advancement in sustainable chemistry, utilizing water as the reaction solvent and a stable, non-toxic oxidant.[1][2][9]

Principle of Operation: Oxone®, a triple salt containing potassium peroxymonosulfate (KHSO₅) as the active component, serves as a powerful yet safe oxidizing agent. In an aqueous medium, it efficiently oxidizes potassium iodide (KI) to generate the necessary electrophilic iodine.[1][10] The reaction often proceeds smoothly under reflux conditions.

Expertise & Trustworthiness: This protocol is exceptionally reliable and has been successfully implemented in large-scale undergraduate laboratories, a testament to its reproducibility and safety.[1][2] The choice of water as a solvent is a deliberate one, driven not only by environmental considerations but also by the practical ease of product isolation. The 5-iodo-o-vanillin product is largely insoluble in cold water, allowing for straightforward recovery via vacuum filtration.[1]

Key Experimental Considerations:

  • Reagent Addition: The Oxone® solution is typically added dropwise to a suspension of vanillin and KI in water to ensure a controlled reaction.[1]

  • Heating: Refluxing for approximately one hour is standard to drive the reaction to completion.[1]

  • Waste Minimization: This method aligns with the principles of green chemistry by using a benign solvent (water), safer reagents, and often results in an intermediate that can be used directly in subsequent steps, such as Suzuki couplings, minimizing waste.[1][2]

Data Presentation: Head-to-Head Comparison

The following table provides a quantitative and qualitative comparison of the two primary synthetic routes.

ParameterMethod A: NaI / NaOClMethod B: KI / Oxone®
Starting Materials o-Vanillin, Sodium Iodideo-Vanillin, Potassium Iodide
Oxidizing Agent Sodium Hypochlorite (Bleach)Oxone® (Potassium Peroxymonosulfate)
Solvent Ethanol / Water[7][8]Water[1][2]
Reaction Temperature 0 °C to Room Temperature[7]Reflux (~100 °C)[1]
Reaction Time ~40-60 minutes[7]~60 minutes[1]
Reported Yield ~63%[7]High (often >90% in optimized settings)[1]
Green Chemistry Profile Good; avoids elemental halogens.Excellent; uses water as solvent, safe oxidant.
Safety Considerations Exothermic; requires cooling. Use of bleach.Minimal; avoids volatile organics and harsh acids.
Cost-Effectiveness High; uses inexpensive, common reagents.Moderate; Oxone® is more expensive than bleach.

Experimental Protocols & Workflows

A generalized workflow for the synthesis, isolation, and purification of 5-iodo-o-vanillin is depicted below.

G cluster_workflow Synthetic Workflow A 1. Dissolve Reactants (Vanillin + Iodide Salt) B 2. Controlled Addition of Oxidant A->B C 3. Reaction Stirring (Specified Time/Temp) B->C D 4. Quench Excess Oxidant/Iodine C->D E 5. Acidify to Precipitate Product D->E F 6. Isolate by Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize (NMR, MP) G->H

Caption: Generalized experimental workflow for 5-iodo-o-vanillin synthesis.

Detailed Protocol: Method A (NaI / NaOCl)

This protocol is adapted from PierpaLab, 2025.[7]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (0.87 g, 5.7 mmol) and sodium iodide (1.26 g, 7.6 mmol) in 25 mL of 95% ethanol.

  • Cooling: Chill the flask in an ice-water bath with continuous stirring.

  • Oxidant Addition: Add 14.5 mL of a 3.5% sodium hypochlorite (bleach) solution dropwise over a period of 20 minutes. Maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 20 minutes.

  • Quenching: Add sodium thiosulfate (approx. 1.0 g) in small portions until the dark color of the solution dissipates.

  • Precipitation: Acidify the solution with 3 M hydrochloric acid until the product fully precipitates. Check with pH paper to ensure the solution is acidic.

  • Isolation: Cool the mixture in an ice bath for 10 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with two portions of ice-cold deionized water.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol-water mixture. Dissolve the solid in boiling ethanol and add hot water dropwise until turbidity persists. Allow to cool to room temperature, then in an ice bath, to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum. The product is a light tan solid.[6]

Detailed Protocol: Method B (KI / Oxone®)

This protocol is adapted from Palesch et al., Green Chemistry Letters and Reviews, 2019.[1]

  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add o-vanillin (0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) to 4 mL of deionized water.

  • Oxidant Solution: Separately, dissolve Oxone® (1.05 g, contains 3.41 mmol of KHSO₅) in 4 mL of deionized water.

  • Oxidant Addition: Add the clear Oxone® solution dropwise to the rapidly stirring suspension of vanillin and KI over 5 minutes.

  • Reaction: Heat the resulting turbid solution to reflux and maintain for 1 hour.

  • Cooling: Allow the mixture to cool to room temperature.

  • Quenching (if necessary): Test the mixture for excess oxidizing agent using starch-iodide paper. If the paper turns blue-black, add a small spatula tip of sodium bisulfite and stir until the test is negative.

  • Isolation: Collect the insoluble product by vacuum filtration. Wash the solid thoroughly with deionized water (2 x 10 mL).

  • Drying: Continue to pull a vacuum on the filter for at least 10 minutes to effectively dry the solid product. Further drying in a desiccator is recommended.

Conclusion and Professional Recommendations

Both the NaI/NaOCl and KI/Oxone® methods are highly effective for the synthesis of 5-iodo-o-vanillin. The choice between them depends on the specific priorities of the research setting.

  • For Green Chemistry and Safety: The KI/Oxone® method is unequivocally superior.[1][2] Its use of water as a solvent, coupled with a stable and safe oxidant, makes it an ideal choice for environmentally conscious laboratories and for educational settings. The high yields and simple aqueous workup are also significant advantages.

  • For Cost-Effectiveness and Reagent Availability: The NaI/NaOCl method is an excellent alternative.[7][8] Sodium iodide and household bleach are among the most inexpensive and readily available reagents in any chemical laboratory. While it requires more careful temperature control, it is a rapid and reliable procedure for producing high-quality material.

Ultimately, both routes provide reliable access to 5-iodo-o-vanillin, a critical intermediate for advancing drug discovery and chemical synthesis.

References

  • Nammalwar, B., Bunce, R. A., Berlin, K. D., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International, 44(2), 146-152. Available from: [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 117-124. Available from: [Link]

  • That Chemist. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. YouTube. Available from: [Link]

  • Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. Available from: [Link]

  • Pierpa. (2025). 5-iodovanillin synthesis. PierpaLab. Available from: [Link]

  • OrganicERs.org. (2014). EXP 16 - An Electrophilic Iodination of Vanillin. OrganicERs.org. Available from: [Link]

  • Nammalwar, B., et al. (2012). ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. ChemInform, 43(25). Available from: [Link]

  • Rhodium. (2003). 5-Hydroxyvanillin from 5-Iodovanillin. Hive Novel Discourse. Available from: [Link]

  • Wiley. (n.d.). 5-Iodovanillin. SpectraBase. Available from: [Link]

  • Kaur, A., & Kumar, V. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. Available from: [Link]

  • MDPI. (n.d.). Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials. MDPI. Available from: [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
2-Hydroxy-5-iodo-3-methoxybenzaldehyde
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2-Hydroxy-5-iodo-3-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.